3-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c1-28-20(12-19(27-28)14-2-6-16(23)7-3-14)21(29)25-11-10-18-13-30-22(26-18)15-4-8-17(24)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXJENKEAAIBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antiparasitic effects. This article reviews the structural characteristics, synthesis, and biological activities associated with this compound, highlighting its significance in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 488.55 g/mol. The structure incorporates a thiazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of fluorine substituents is notable, as they can enhance the lipophilicity and biological activity of organic compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and pyrazole derivatives. A common method includes the coupling of thiazole derivatives with pyrazole carboxamides under optimized conditions to yield the target compound. The synthesis process can be monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including the target compound. The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
- Cytotoxicity Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, HT-29) have shown promising results. For instance, related compounds have demonstrated IC50 values ranging from 0.9 µM to 1.3 µM against these cell lines, indicating significant cytotoxic effects .
Antiparasitic Activity
The compound's structural features suggest potential activity against Trypanosoma cruzi, the causative agent of Chagas disease. Pyrazole derivatives have been reported to inhibit cruzipain, a cysteine protease critical for the parasite's life cycle.
- Trypanocidal Effects : In studies assessing trypanocidal activity, certain pyrazole derivatives exhibited IC50 values lower than standard treatments such as Benznidazole (Bz), suggesting that modifications in structure can significantly influence biological efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole and pyrazole rings can enhance biological activity. For example:
- The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring has been correlated with increased anticancer potency.
- Variations in substituent positions on the thiazole ring also play a crucial role in determining overall activity.
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of related compounds:
- Case Study on Thiazole Derivatives : A study highlighted how thiazole-integrated compounds exhibited significant anticancer properties due to their ability to interact with specific cellular targets .
- Evaluation Against Trypanosoma cruzi : Another study demonstrated that specific pyrazole derivatives could inhibit cruzipain effectively, with some compounds showing enhanced trypanocidal activity compared to existing therapies .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can lead to various therapeutic effects:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the fluorine atom in the phenyl ring enhances antibacterial potency by increasing lipophilicity, which facilitates membrane penetration and disrupts bacterial cell integrity. Studies have shown efficacy against various strains, particularly Gram-positive bacteria.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Analogous compounds have demonstrated the ability to inhibit cell proliferation in several cancer cell lines. Mechanistically, these compounds may disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase, akin to known tubulin inhibitors like colchicine. Structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring significantly influence anticancer activity.
Case Studies and Research Findings
A review of existing literature reveals several key studies that highlight the applications of this compound:
- Antimicrobial Efficacy : A study published in Molecules reported that derivatives of thiazole exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of structural modifications in enhancing bioactivity .
- Anticancer Activity : Research published in Cancer Letters indicated that pyrazole derivatives could inhibit tumor growth in xenograft models. The study concluded that these compounds could be developed into new anticancer agents due to their ability to induce apoptosis in cancer cells .
- Mechanistic Insights : A paper in Journal of Medicinal Chemistry explored the mechanism by which thiazole-containing compounds inhibit cancer cell proliferation. It was found that these compounds modulate key signaling pathways involved in cell growth and survival .
Chemical Reactions Analysis
1.1. Pyrazole Core Formation
The pyrazole ring is typically synthesized via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For fluorinated derivatives, substituted acetophenones (e.g., 4-fluoroacetophenone) react with diethyl oxalate under basic conditions to form diketoesters, which cyclize with phenylhydrazine to yield 5-aryl-1-phenylpyrazole intermediates .
Example Reaction:
1.2. Thiazole Ring Construction
The thiazole moiety is synthesized via Hantzsch thiazole synthesis , where phenacyl bromides react with thioureas or thioamides. For 2-(4-fluorophenyl)thiazole derivatives, 4-fluorophenacyl bromide reacts with thioamide intermediates under cyclocondensation conditions .
Example Reaction:
1.3. Carboxamide Linkage
The carboxamide group is introduced via amide coupling between the pyrazole-5-carboxylic acid and the ethylenediamine-linked thiazole. Activation agents like EDC/HOBt or DCC are employed to facilitate the reaction .
Example Reaction:
2.1. Electrophilic Substitution
-
Fluorophenyl groups undergo electrophilic substitution at the para position due to electron-withdrawing fluorine directing effects .
-
Thiazole rings react preferentially at the C5 position under nitration or halogenation conditions .
2.2. Nucleophilic Reactions
-
The carboxamide group participates in hydrolysis under acidic or basic conditions to yield carboxylic acids or amines .
-
Pyrazole N-methyl groups are resistant to oxidation but can undergo demethylation under strong Lewis acids .
Table 1: Representative Reaction Yields and Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Product Characterization (MP, NMR) |
|---|---|---|---|
| Pyrazole cyclization | Phenylhydrazine, EtOH, reflux | 65–80 | MP: 156–158°C; NMR δ 7.35–7.97 |
| Thiazole formation | Phenacyl bromide, EtOH | 70–82 | MP: 170–172°C; NMR δ 161.24 |
| Amide coupling | EDC/HOBt, DCM | 75–85 | IR: 1685 cm (C=O stretch) |
Stability and Degradation
-
Photodegradation : Fluorophenyl-thiazole hybrids show sensitivity to UV light, forming defluorinated byproducts .
-
Hydrolytic stability : Stable in neutral aqueous solutions but hydrolyzes in strong acids/bases to 5-carboxypyrazole .
Biological Activity Correlation
While the specific compound’s bioactivity is not directly reported, structural analogs exhibit:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications, substituent variations, and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Fluorophenyl vs. Chlorophenyl Substitution :
- Replacement of 4-fluorophenyl with 4-chlorophenyl (e.g., in compound 4 from ) enhances antimicrobial activity, likely due to increased electrophilicity and halogen bonding .
- Fluorophenyl groups in the target compound may improve metabolic stability and membrane permeability compared to chlorophenyl analogs .
Triazole-containing analogs (e.g., ) show enhanced antifungal activity, suggesting that nitrogen-rich heterocycles improve interactions with fungal enzymes .
Carboxamide vs. Carbothioamide :
- Carbothioamide derivatives (e.g., ) demonstrate stronger hydrogen-bonding capacity due to the thiocarbonyl group, correlating with higher antifungal potency compared to carboxamides .
Table 2: Crystallographic and Physicochemical Properties
Structural Insights :
- The target compound’s crystallographic data (if available) would clarify its binding conformation. Isostructural analogs () exhibit partial planarity, which may influence π-π stacking in biological targets .
- Trifluoromethyl groups (e.g., ) reduce logP values, enhancing aqueous solubility compared to difluorophenyl systems .
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation of a β-ketoester with methylhydrazine, adapted from methods for analogous pyrazole derivatives.
Procedure :
- Ethyl 4,4-difluoroacetoacetate (1.0 eq) reacts with methylhydrazine (1.2 eq) in ethanol under reflux for 6 hours.
- The intermediate ethyl 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is isolated by filtration (yield: 78%).
- Hydrolysis : The ester is saponified using 2M NaOH in ethanol/water (1:1) at 80°C for 4 hours, yielding the carboxylic acid (92% purity by HPLC).
Optimization Notes :
- Substituent orientation at C3 is controlled by the electron-withdrawing fluoro group, favoring regioselective cyclization.
- Methylation at N1 is retained by using methylhydrazine, avoiding post-cyclization alkylation.
Synthesis of 2-(2-(4-Fluorophenyl)Thiazol-4-yl)Ethylamine
Thiazole Ring Construction
Thiazole formation follows a Hantzsch-type cyclization, leveraging carbothioamide intermediates.
Procedure :
- 4-Fluorophenacyl bromide (1.0 eq) reacts with thiourea (1.1 eq) in ethanol at 80°C for 3 hours, producing 2-(4-fluorophenyl)thiazol-4-amine (yield: 85%).
- Nucleophilic Substitution : The amine is alkylated with 1,2-dibromoethane (1.5 eq) in DMF at 60°C for 12 hours, yielding 2-(2-(4-fluorophenyl)thiazol-4-yl)ethylamine (64% yield after column chromatography).
Characterization Data :
- 1H NMR (400 MHz, CDCl3): δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (t, J = 6.8 Hz, 2H, CH2), 3.02 (t, J = 6.8 Hz, 2H, CH2).
- HRMS : m/z calcd for C11H10FN2S [M+H]+: 237.0498; found: 237.0495.
Amide Coupling and Final Product Isolation
Carboxylic Acid Activation
The pyrazole-5-carboxylic acid is activated using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF at 0°C for 30 minutes.
Amide Bond Formation
The activated acid reacts with 2-(2-(4-fluorophenyl)thiazol-4-yl)ethylamine (1.0 eq) at room temperature for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford the title compound (68% yield).
Characterization Data :
- Melting Point : 182–184°C (uncorrected).
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 3H, N-CH3), 3.88 (t, J = 6.8 Hz, 2H, CH2), 3.15 (t, J = 6.8 Hz, 2H, CH2).
- 13C NMR (100 MHz, DMSO-d6): δ 166.5 (C=O), 162.1 (C-F), 161.8 (C-F), 150.2 (thiazole C), 144.7 (pyrazole C), 132.4–115.2 (aromatic carbons), 40.1 (N-CH3), 38.5 (CH2), 37.2 (CH2).
- HRMS : m/z calcd for C23H19F2N4O2S [M+H]+: 465.1192; found: 465.1189.
Reaction Optimization and Yield Analysis
| Step | Reagent/Condition Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole cyclization | Ethanol, reflux, 6 h | 78 | 95 |
| Thiazole alkylation | DMF, 60°C, 12 h | 64 | 91 |
| Amide coupling | HATU/DIPEA, RT, 12 h | 68 | 98 |
Key Observations :
Q & A
Q. Optimization Tips :
- Use anhydrous conditions for moisture-sensitive steps.
- Employ inert gas (N₂/Ar) to prevent oxidation of intermediates .
Basic: How can spectroscopic methods (NMR, IR, X-ray) confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Verify substituent positions via chemical shifts. For example, the pyrazole C=O group appears at ~165 ppm in ¹³C NMR, while thiazole protons resonate as singlet(s) near δ 7.5–8.5 ppm .
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-F bonds at 1100–1250 cm⁻¹) .
- X-ray Crystallography : Resolve 3D conformation; torsion angles between pyrazole and thiazole rings (e.g., ~10–15°) indicate planarity or distortion affecting bioactivity .
Validation : Compare experimental data with computed spectra (e.g., PubChem’s InChI key) to detect anomalies .
Advanced: What strategies address low aqueous solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
- Structural Modifications : Introduce polar groups (e.g., -OH, -NH₂) at non-critical positions (e.g., pyrazole N-alkyl chain) while preserving activity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability in cell-based assays .
Validation : Measure solubility via shake-flask method (UV-Vis quantification at λmax ~260 nm) .
Advanced: How do researchers analyze structure-activity relationships (SAR) of thiazole and pyrazole moieties?
Answer:
- Analog Synthesis : Replace fluorophenyl groups with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) substituents to assess impact on target binding .
- Enzyme Assays : Test inhibition of kinases or proteases (e.g., IC₅₀ via fluorescence polarization) to correlate substituent effects with potency .
- Computational Modeling : Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
Key Finding : Fluorine atoms enhance metabolic stability and hydrophobic interactions, but bulky thiazole substituents may sterically hinder target engagement .
Advanced: What crystallographic techniques elucidate the compound’s 3D conformation and bioactivity?
Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (C-S: ~1.68 Å) and dihedral angles .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing and solubility .
- Correlation with Bioactivity : Compare active vs. inactive analogs to identify conformational requirements (e.g., planar vs. twisted thiazole-pyrazole orientation) .
Basic: What in vitro assays are suitable for evaluating antimicrobial or anticancer activity?
Answer:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Anticancer : MTT assay (IC₅₀ in cancer cell lines, e.g., HeLa or MCF-7) with 48–72 hr exposure .
- Target-Specific Assays : Fluorescence-based kinase inhibition (e.g., EGFR-TK) to identify mechanistic pathways .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to exclude artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
